N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is a complex organic compound that features a combination of functional groups, including a tert-butylphenoxy group, a thiophene ring, and an oxadiazole moiety
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-[[2-(4-tert-butylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)14-6-8-15(9-7-14)28-13-17(26)22-10-11-23-19(27)20-24-18(25-29-20)16-5-4-12-30-16/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
BQPKCYXCEHIWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other nitrogen-containing derivatives.
Substitution: Halogenated or nitrated derivatives of the tert-butylphenoxy group.
Scientific Research Applications
2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The thiophene ring and oxadiazole moiety contribute to the compound’s conjugated system, facilitating charge transport.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenoxy)acetamide:
N-(2-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide: Lacks the tert-butylphenoxy group, which may reduce its stability and hydrophobicity.
Uniqueness
2-(4-tert-Butylphenoxy)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)acetamide is unique due to its combination of functional groups, which confer a balance of stability, electronic properties, and versatility. This makes it a valuable compound for a wide range of applications in different scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
